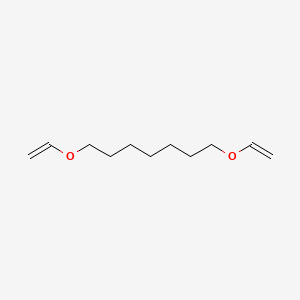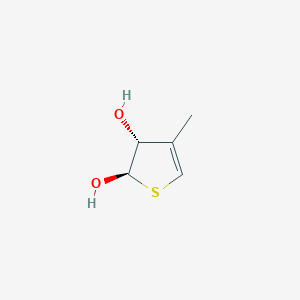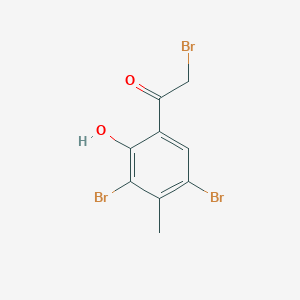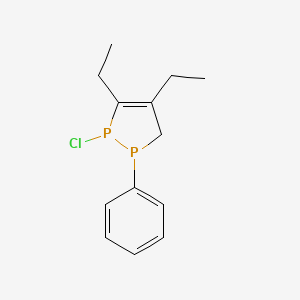![molecular formula C9H10F3NO B15164295 O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine CAS No. 158170-45-7](/img/structure/B15164295.png)
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl group and a hydroxylamine moiety
Análisis De Reacciones Químicas
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives[][1].
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][1].
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties[][1].
Mecanismo De Acción
The mechanism of action of O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific molecular pathways, leading to various biological effects .
Comparación Con Compuestos Similares
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenyl isocyanate: Known for its use in the synthesis of fluorescent chemosensors.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines the properties of hydroxylamine and trifluoromethyl groups, making it a versatile compound for various applications.
Propiedades
Número CAS |
158170-45-7 |
|---|---|
Fórmula molecular |
C9H10F3NO |
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
O-[1-[4-(trifluoromethyl)phenyl]ethyl]hydroxylamine |
InChI |
InChI=1S/C9H10F3NO/c1-6(14-13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3 |
Clave InChI |
RBKJJNGSXYHINU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C(F)(F)F)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)




![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)


![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)



![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)

